oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
Oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a structurally complex heterocyclic compound featuring a seven-membered thiazepane ring system with a 1,1-dioxo (sulfone) group. The 2-fluorophenyl substituent at the 7-position introduces steric and electronic effects that influence its reactivity and biological interactions. The oxan-4-yl (tetrahydropyran-4-yl) ester group at the carboxylate position enhances solubility and metabolic stability compared to simpler alkyl esters.
Properties
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-25(16,21)22)17(20)24-13-6-10-23-11-7-13/h1-4,13,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODHGGVEXQDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with structural or functional similarities, particularly those containing fluorophenyl, thiazole, pyrimidine, and sulfonamide moieties. Below is a systematic comparison based on synthesis, substituent effects, and crystallographic validation tools:
Core Heterocyclic Systems
- Thiazepane vs. Thiazole/Thiadiazole Systems: The 1,1-dioxo-thiazepane core in the target compound contrasts with thiazole or thiadiazole rings in analogs such as N-{3-[2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (12a, ).
Substituent Effects on Bioactivity
- Fluorophenyl Groups: The 2-fluorophenyl group in the target compound is a common feature in analogs like 7-{[4-(2-cyclopropyl-4-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14h, ).
- Sulfonamide vs. Sulfone Moieties :
The 1,1-dioxo group in the thiazepane ring (sulfone) differs from sulfonamide-linked compounds (e.g., 14a–14j, ). Sulfones are less acidic than sulfonamides, which may reduce off-target interactions with serum proteins .
Structural and Crystallographic Insights
The evidence emphasizes the use of crystallographic tools (e.g., SHELX, ORTEP-3, WinGX) for structural validation . For example:
- Ring Puckering Analysis :
The thiazepane ring’s puckering coordinates (amplitude and phase) can be analyzed using Cremer-Pople parameters (), critical for understanding conformational stability. - Validation Metrics :
Software like PLATON () ensures structural accuracy via Hirshfeld surface analysis and hydrogen-bonding validation, applicable to the target compound’s sulfone and fluorophenyl groups.
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